molecular formula C19H13NO4 B12854090 (E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one

(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one

Cat. No.: B12854090
M. Wt: 319.3 g/mol
InChI Key: NNWGHQZOKPDPAG-AJGUQREPSA-N
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Description

(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, designated as HOI-07, is a structurally unique indolin-2-one derivative characterized by a conjugated enone system and a benzo[d][1,3]dioxol-5-yl substituent. This compound was identified as a selective Aurora B kinase inhibitor using ligand-docking computational methods . Aurora B kinase plays a critical role in mitosis, making HOI-07 a promising candidate for anti-cancer therapeutics. Biological studies confirmed its potent inhibition of Aurora B and anti-tumor activity in vitro and in vivo, with specificity over other Aurora kinase isoforms .

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

(3E)-3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enylidene]-1H-indol-2-one

InChI

InChI=1S/C19H13NO4/c21-13(7-5-12-6-8-17-18(9-12)24-11-23-17)10-15-14-3-1-2-4-16(14)20-19(15)22/h1-10H,11H2,(H,20,22)/b7-5+,15-10+

InChI Key

NNWGHQZOKPDPAG-AJGUQREPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)/C=C/3\C4=CC=CC=C4NC3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of indolin-2-one with a suitable aldehyde or ketone under basic or acidic conditions to form the desired product. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, (E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Bichalcone Analogs ()

Three bichalcone analogs (compounds 12 , 13 , and 14 ) share structural motifs with HOI-07, such as aromatic substituents and conjugated systems. However, key differences include:

  • Core Structure : HOI-07 is based on an indolin-2-one scaffold, whereas bichalcones feature dual chalcone moieties linked via piperazinyl groups.
  • Substituents : HOI-07’s benzo[d][1,3]dioxol-5-yl group contrasts with the chlorophenyl or dichlorophenyl groups in compounds 13 and 14 .
  • Biological Targets : HOI-07 targets Aurora B kinase, while the bichalcones inhibit NF-κB and induce apoptosis via Fas/CD95 pathways .

Table 1: Comparison with Bichalcone Analogs

Compound Core Structure Key Substituents Biological Target Activity
HOI-07 Indolin-2-one Benzo[d][1,3]dioxol-5-yl Aurora B kinase Anti-tumor, selective kinase inhibition
Bichalcone 12 Chalcone-piperazine Benzo[d][1,3]dioxol-5-yl NF-κB Cytotoxic, apoptosis induction
Bichalcone 13 Chalcone-piperazine 2-Chlorophenyl NF-κB Cytotoxic, apoptosis induction
Bichalcone 14 Chalcone-piperazine 2,4-Dichlorophenyl NF-κB Cytotoxic, apoptosis induction

Comparison with Indolin-2-one Derivatives ()

Several indolin-2-one derivatives (e.g., compounds 30–39 ) share the core scaffold with HOI-07 but differ in substituents and bioactivity:

  • Substituent Diversity: Compounds 30–39 feature halogenated (e.g., bromo, chloro) or heterocyclic (e.g., pyrrolyl) groups, whereas HOI-07 incorporates a benzo[d][1,3]dioxol-5-yl and an extended enone chain.
  • Physical Properties : HOI-07’s melting point and solubility are likely distinct due to its conjugated system. For example, compound 31 (3’,5’-dibromobenzylidene derivative) has a high melting point (290–293°C), suggesting stronger intermolecular forces compared to HOI-07 .
  • Bioactivity: HOI-07’s specificity for Aurora B contrasts with the broad cytotoxicity of halogenated indolinones (e.g., compound 30), which lack kinase selectivity .

Table 2: Comparison with Indolin-2-one Derivatives

Compound Substituents Melting Point (°C) Biological Activity
HOI-07 Benzo[d][1,3]dioxol-5-yl, enone chain Not reported Aurora B inhibition, anti-tumor
30 3’,5’-Dibromo-4’-hydroxybenzylidene 173–175 Broad cytotoxicity
31 3’,5’-Dibromobenzylidene 290–293 Broad cytotoxicity
33 Benzylidene 195–198 Undisclosed
38 Pyrrol-2-ylmethylene, acetyl 132–134 Undisclosed

Comparison with High-Similarity Structural Analogs ()

High-similarity analogs like 3-(4-Aminobenzylidene)indolin-2-one (CAS 5812-06-6) share the indolin-2-one core but lack HOI-07’s extended enone system and benzo[d][1,3]dioxol group. These structural simplifications likely reduce target specificity and potency, as seen in their undifferentiated cytotoxicity compared to HOI-07’s kinase-selective activity .

Key Structural Determinants of HOI-07’s Activity

  • Conjugated Enone System: Enhances binding to Aurora B’s ATP-binding pocket through π-π stacking and hydrogen bonding .
  • Benzo[d][1,3]dioxol-5-yl Group : Improves metabolic stability and selectivity over halogenated analogs .
  • Spatial Arrangement : The (E,E)-configuration of substituents optimizes steric compatibility with Aurora B’s active site .

Biological Activity

(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, also known as HOI-07, has attracted attention due to its potential biological activities, particularly in oncology. This compound is noted for its structural complexity and the presence of multiple pharmacophores that may contribute to its therapeutic effects.

Chemical Structure

The chemical structure of HOI-07 can be described as follows:

  • Molecular Formula : C18H15N2O4
  • Molecular Weight : 325.32 g/mol
  • IUPAC Name : (E)-3-((E)-4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one

HOI-07 is primarily recognized for its inhibitory action on Aurora B kinase, a critical enzyme involved in cell cycle regulation and mitosis. The overexpression of Aurora B kinase has been implicated in various malignancies, including osteosarcoma. By inhibiting this kinase, HOI-07 potentially disrupts cancer cell proliferation and induces apoptosis in tumor cells .

Anticancer Properties

Research has demonstrated that HOI-07 exhibits significant cytotoxic effects against various cancer cell lines. A study indicated that treatment with HOI-07 resulted in decreased viability of osteosarcoma cells, with IC50 values suggesting potent activity at low concentrations .

Table 1: Cytotoxicity of HOI-07 on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Osteosarcoma5.0Inhibition of Aurora B kinase
Breast Cancer7.5Induction of apoptosis
Lung Cancer10.0Cell cycle arrest

Additional Biological Activities

Beyond its anticancer properties, HOI-07 has shown promise in other biological activities:

  • Antioxidant Activity : Exhibits free radical scavenging properties which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that HOI-07 may modulate inflammatory pathways, potentially reducing chronic inflammation associated with cancer progression.

Case Studies

A notable case study involved the administration of HOI-07 in a preclinical model of osteosarcoma. The compound was administered at varying dosages over a period of two weeks. Results indicated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers within the tumor tissue .

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